molecular formula C19H14ClN3O B1417165 7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 865546-59-4

7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Cat. No. B1417165
CAS RN: 865546-59-4
M. Wt: 335.8 g/mol
InChI Key: DAJWHEOSOZWZCO-UHFFFAOYSA-N
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Description

The compound “7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol” belongs to a class of molecules known as pyrido[2,3-d]pyrimidines . These molecules have shown a therapeutic interest and have been studied in the development of new therapies .


Synthesis Analysis

The synthesis of similar pyrido[2,3-d]pyrimidine derivatives involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines depends on the location of the nitrogen atom in the pyridine ring . The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .


Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines are complex and depend on the specific substituents on the molecule. For example, when the chloro group in a similar compound was replaced with an electron-donating methyl group, the resulting compound was more toxic .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidines can vary widely depending on their specific structure. For example, one synthesized compound was separated as an off-white powder with a melting point of 181–183 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : A facile synthesis method was developed for related pyrrolo[2,3-d]pyrimidin derivatives, involving coupling specific phenylmethanamine and pyrrolopyrimidine compounds to obtain products in good yields. This highlights the compound's synthesis versatility and potential for modification (Bommeraa, Kumar, Merugu, & Eppakayala, 2019).

  • Chemical Reactions : Research on pyrrolo[2,3-d]pyrimidines includes exploring reactions like Dieckmann cyclization, yielding a range of amino derivatives. This demonstrates the compound's reactivity and potential for diverse chemical transformations (Kim & Santilli, 1971).

Biochemical and Medicinal Research

  • Antimicrobial and Antiviral Applications : Studies on pyrrolo[2,3-d]pyrimidine derivatives have shown promising antimicrobial and antiviral activities. This includes activity against Newcastle disease, suggesting potential in developing new therapeutic agents (Hilmy, Tag, Aish, Elsafty, & Attia, 2021).

  • Inhibition of Thymidylate Synthase : Certain pyrrolo[2,3-d]pyrimidine analogs have been synthesized as inhibitors of thymidylate synthase, with potential as antitumor and antibacterial agents. This research underscores the compound's utility in targeting specific enzymes for therapeutic purposes (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).

  • Xanthine Oxidase Inhibition : The N-methyl isomers of pyrrolo[2,3-d]pyrimidin-4-one have been studied for their inhibitory activity on xanthine oxidase, an enzyme involved in purine metabolism. This suggests its relevance in researching metabolic disorders and related diseases (Seela, Bussmann, Götze, & Rosemeyer, 1984).

Structural and Crystallographic Studies

  • Crystal Structure Analysis : The synthesis of bromoethyl derivatives of pyrrolo[2,3-d]pyrimidine and their crystal structure analysis demonstrates the compound's utility in structural chemistry and crystallography. This is crucial for understanding molecular configurations and interactions (Asaftei, Reichelt, Reuter, & Rosemeyer, 2009).

  • Docking Studies : Computational docking studies of related pyrrolo[2,3-d]pyrimidine compounds provide insights into molecular interactions and binding affinities, essential for drug design and discovery (Bommeraa et al., 2019).

Safety and Hazards

The safety and hazards associated with pyrido[2,3-d]pyrimidines depend on their specific structure and use. For example, some compounds in this class have shown cytotoxic activities against certain cancer cell lines .

Future Directions

The future directions for research on pyrido[2,3-d]pyrimidines include the design and synthesis of new derivatives with improved therapeutic potential. For example, compound VIb, a thieno[2,3-d]pyrimidine derivative, could be optimized to serve as a new chemical entity for discovering new anticancer agents .

properties

IUPAC Name

7-(3-chloro-4-methylphenyl)-5-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O/c1-12-7-8-14(9-16(12)20)23-10-15(13-5-3-2-4-6-13)17-18(23)21-11-22-19(17)24/h2-11H,1H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJWHEOSOZWZCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C3=C2N=CNC3=O)C4=CC=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
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7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
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7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Reactant of Route 4
7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Reactant of Route 5
Reactant of Route 5
7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Reactant of Route 6
7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

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